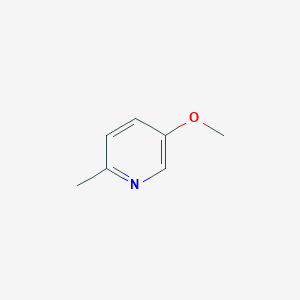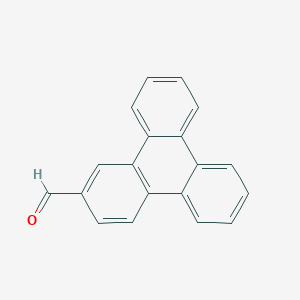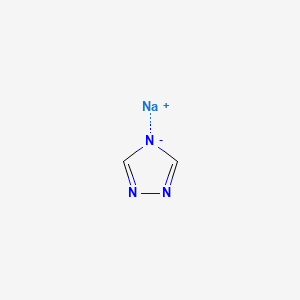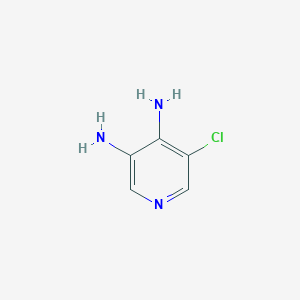
5-Chloropyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .Molecular Structure Analysis
The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives :5-Chloropyridine-3,4-diamine is used as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hetarenecarboxylic acids in polyphosphoric acid yields 2-hetarylimidazo[4,5-c]pyridin-4-ones. These compounds, upon further reactions, form a range of derivatives with potential applications in organic chemistry and material science (Smolyar, Lomov, & Yutilov, 2007).
Formation of Cyclization Products :Cyclization is another significant chemical reaction involving 5-Chloropyridine-3,4-diamine. When it undergoes nitration and cyclization, it leads to the formation of 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides. These products have specific applications in chemical research and potentially in the pharmaceutical industry (Smolyar & Vasilechko, 2010).
Development of High-Performance Materials :5-Chloropyridine-3,4-diamine is used in the synthesis of high-performance materials such as polyimides and poly(ether imide)s. These materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for a wide range of industrial applications including the electronics and aerospace sectors (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004; Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005; Mehdipour‐Ataei & Heidari, 2004).
Optoelectronic and Electrochromic Applications :The compound's derivatives are also significant in optoelectronic and electrochromic applications. Polyimides and poly(ether imide)s derived from 5-Chloropyridine-3,4-diamine show promising potential in these fields due to their excellent optical and electrical properties (Liaw, Wang, & Chang, 2007; Yang & Hsiao, 2004).
Development of Fluorescent Chemosensors :Compounds derived from 5-Chloropyridine-3,4-diamine can function as fluorescent chemosensors. These sensors are highly sensitive to specific stimuli, making them useful in various analytical and diagnostic applications (Wang, Liou, Liaw, & Chen, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloropyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXLZNVFZMVML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590283 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridine-3,4-diamine | |
CAS RN |
929074-42-0 |
Source


|
| Record name | 5-Chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

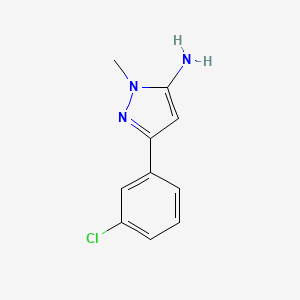
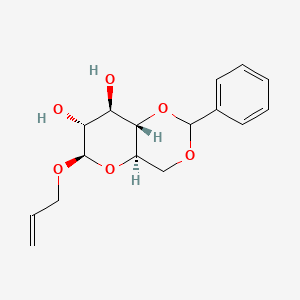
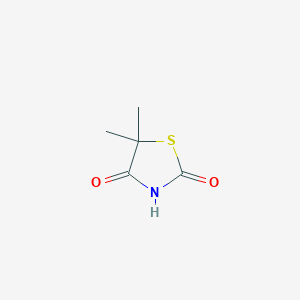
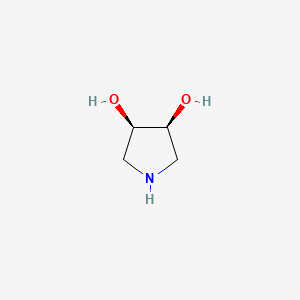
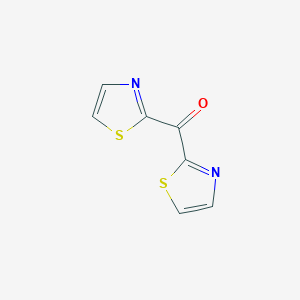
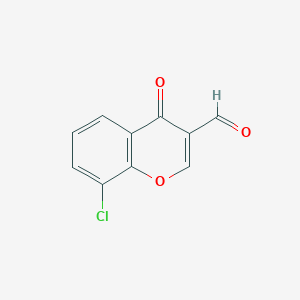
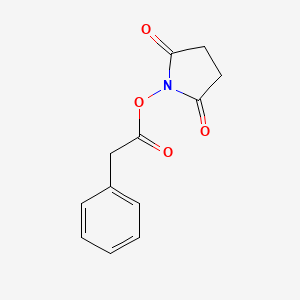
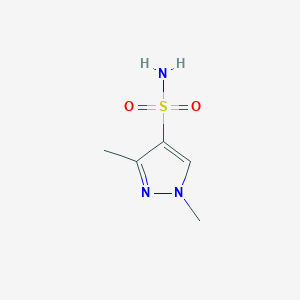
![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)
